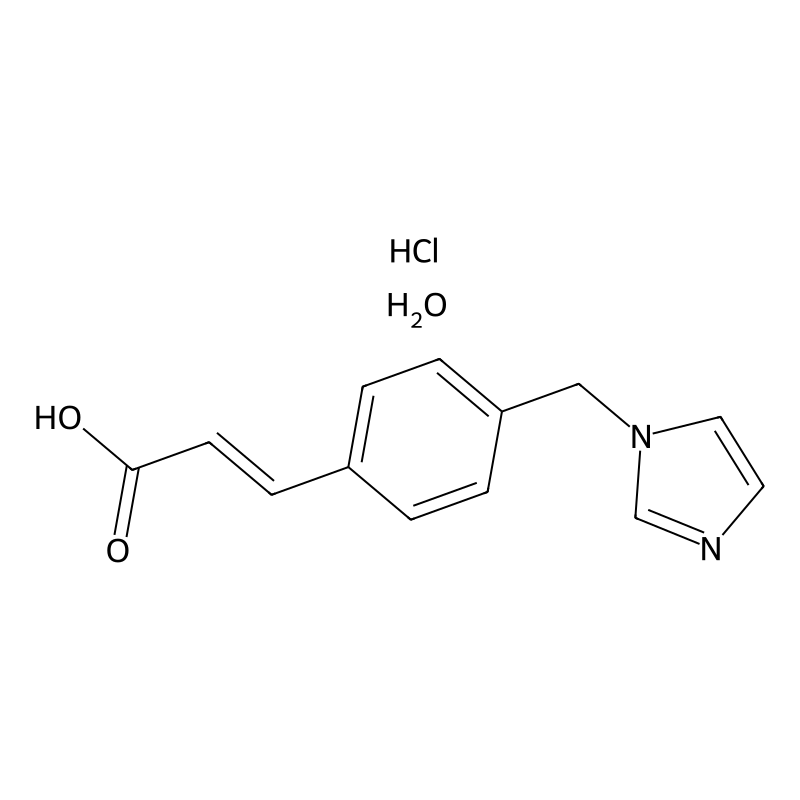

Ozagrel hydrochloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ozagrel hydrochloride hydrate is a synthetic compound classified as a thromboxane A2 synthase inhibitor. It is primarily utilized in the medical field for its therapeutic effects in conditions such as cerebral thrombosis and cerebral embolism. The compound's molecular formula is , and it has a CAS registry number of 78712-43-3. Initially developed by Ono Pharmaceutical Co., Ltd., Ozagrel has gained recognition for its role in inhibiting thromboxane A2, a potent vasoconstrictor and platelet aggregator, thus contributing to its antiplatelet and anti-inflammatory properties .

Ozagrel hydrochloride hydrate functions by inhibiting the enzyme thromboxane A2 synthase, which catalyzes the conversion of prostaglandin H2 to thromboxane A2. This inhibition leads to reduced production of thromboxane A2, thereby diminishing platelet aggregation and vasoconstriction. The chemical reaction can be summarized as follows:

By blocking this pathway, Ozagrel effectively reduces the risk of thrombus formation in various clinical scenarios .

The primary biological activity of Ozagrel hydrochloride hydrate is its ability to inhibit platelet aggregation and promote vasodilation. This makes it particularly beneficial in treating conditions associated with excessive thrombus formation, such as:

- Cerebral Thrombosis: By preventing the formation of clots in cerebral vessels.

- Cerebral Embolism: Reducing the risk of embolic strokes.

- Asthma: Exhibiting anti-inflammatory properties that can alleviate bronchoconstriction .

Studies have shown that Ozagrel can significantly lower the incidence of complications related to these conditions, highlighting its therapeutic potential.

The synthesis of Ozagrel hydrochloride hydrate typically involves several steps, beginning with the appropriate precursors to construct the core structure. While specific proprietary methods may vary, a general synthetic route includes:

- Formation of Key Intermediates: Starting from simpler organic compounds that undergo various reactions such as alkylation and acylation.

- Cyclization: Introducing necessary functional groups that lead to the formation of the bicyclic structure characteristic of Ozagrel.

- Hydrochloride Formation: Reacting the base compound with hydrochloric acid to yield the hydrochloride salt form, which enhances solubility and stability .

The complete synthesis process requires careful control of reaction conditions to ensure high yield and purity.

Ozagrel hydrochloride hydrate is primarily applied in:

- Clinical Treatments: Used for managing conditions like cerebral thrombosis, cerebral embolism, and asthma due to its antiplatelet effects.

- Research: Investigated for its potential applications in other cardiovascular diseases and inflammatory disorders due to its mechanism of action against thromboxane A2 synthesis .

Additionally, ongoing research continues to explore new therapeutic areas where Ozagrel may provide benefits.

Research into the interaction profile of Ozagrel hydrochloride hydrate indicates that it may have significant interactions with other medications, particularly those affecting coagulation pathways. Some notable interactions include:

- Anticoagulants: Potentially enhancing their effects, leading to increased bleeding risk.

- Non-Steroidal Anti-Inflammatory Drugs: May interact with their antiplatelet effects, necessitating careful monitoring when co-administered.

Further studies are warranted to fully elucidate these interactions and optimize therapeutic regimens involving Ozagrel .

Ozagrel hydrochloride hydrate shares similarities with several other compounds that also inhibit thromboxane synthesis or exhibit antiplatelet properties. Notable comparisons include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Aspirin | Irreversible cyclooxygenase inhibitor | Broad anti-inflammatory effects |

| Epoprostenol | Prostacyclin analog | Potent vasodilator |

| Clopidogrel | ADP receptor antagonist | Selective platelet inhibition |

| Ticlopidine | ADP receptor antagonist | Similar use but with different side effects |

Ozagrel distinguishes itself through its specific targeting of thromboxane A2 synthesis without affecting other pathways as broadly as aspirin does. Its unique mechanism offers a focused approach in managing thrombotic conditions while minimizing certain side effects associated with broader antiplatelet agents .

Ozagrel hydrochloride hydrate possesses a distinctive molecular architecture characterized by its (E)-configuration trans-cinnamic acid core structure. The compound exhibits the IUPAC name (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrate;hydrochloride [1] [2]. The molecular structure features an imidazole ring system connected through a methylene bridge to a phenyl ring, which is further conjugated to a trans-configured propenoic acid moiety [3].

The stereochemistry of ozagrel hydrochloride hydrate is fundamentally defined by the E-configuration of the double bond in the propenoic acid side chain, which determines its biological activity and physicochemical properties [4] [3]. The compound is classified as achiral, containing no defined stereocenters [5] [6]. The three-dimensional conformational analysis reveals that the molecule adopts a relatively planar configuration due to the extended conjugation between the aromatic ring system and the unsaturated carboxylic acid group [3].

Molecular Formula (C₁₃H₁₅ClN₂O₃) and Weight (282.72 g/mol)

The molecular formula of ozagrel hydrochloride hydrate is C₁₃H₁₅ClN₂O₃, reflecting the inclusion of one molecule of water of crystallization in addition to the hydrochloride salt form [1] [2]. The molecular weight is precisely 282.72 g/mol, with an exact mass of 282.0771200 Da [2]. This hydrated form differs from the anhydrous ozagrel hydrochloride (C₁₃H₁₃ClN₂O₂, MW 264.71 g/mol) by the incorporation of one water molecule [7] [8].

The component analysis reveals that the base compound ozagrel has the molecular formula C₁₃H₁₂N₂O₂ with a molecular weight of 228.25 g/mol [3] [9]. The hydrate form incorporates additional elements: one chlorine atom from the hydrochloride salt and one oxygen and two hydrogen atoms from the water of crystallization [10] [2].

Physical State and Appearance

Ozagrel hydrochloride hydrate exists as a solid at room temperature, presenting as a white to off-white crystalline powder or crystal [7] [11] [12]. The compound maintains its crystalline structure under standard storage conditions and exhibits characteristic morphological properties consistent with pharmaceutical-grade materials [13] [14]. The physical appearance is uniform and free from visible impurities when properly manufactured and stored [15] [16].

The crystalline nature of the compound is evidenced by its sharp melting point and defined thermal characteristics. The powder exhibits good flow properties and consistent particle size distribution, making it suitable for pharmaceutical formulation [14] [17]. Under ambient conditions, the compound remains stable in its hydrated crystalline form [18].

Thermal Properties

Melting Point (217°C)

The melting point of ozagrel hydrochloride hydrate is consistently reported as 217°C [7] [13] [19]. This thermal transition represents the temperature at which the crystalline structure breaks down and the compound transitions from solid to liquid phase [20] [21]. The sharp, well-defined melting point indicates high purity and structural uniformity of the crystalline material [22] [23].

Some literature sources report a slight range of 214-217°C for the melting point, which is typical for pharmaceutical compounds and reflects minor variations in measurement conditions and sample purity [24] [22]. The melting point serves as a critical quality control parameter for identity confirmation and purity assessment [13].

Boiling Point (468°C at 760 mmHg)

The boiling point of ozagrel hydrochloride hydrate is reported as 468°C at 760 mmHg (standard atmospheric pressure) [7] [21] [25]. This high boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the polar functional groups [17].

The elevated boiling point also indicates thermal stability of the compound at moderate temperatures, though decomposition may occur before reaching the actual boiling point under normal heating conditions [21]. This thermal property is significant for understanding the compound's behavior during various pharmaceutical processing operations [25].

Flash Point (236.8°C)

The flash point of ozagrel hydrochloride hydrate is 236.8°C, representing the lowest temperature at which the compound can vaporize to form an ignitable mixture in air [7] [21]. This relatively high flash point indicates that the compound is not readily flammable under normal handling and storage conditions [21].

The flash point is an important safety parameter for industrial handling, storage, and transportation of the compound. The high value suggests that ozagrel hydrochloride hydrate presents minimal fire hazard under typical pharmaceutical manufacturing and storage conditions [7].

Solubility Characteristics

Ozagrel hydrochloride hydrate demonstrates distinctive solubility patterns across different solvent systems. The compound exhibits excellent water solubility, with quantitative measurements showing 181 g/L at 37°C [13] [20]. This high aqueous solubility is attributed to the ionic nature of the hydrochloride salt and the hydrophilic carboxylic acid functionality [12].

In organic solvents, the compound shows variable solubility profiles: very soluble in methanol, slightly soluble in ethanol, and insoluble in both ether and acetonitrile [20] [13] [19]. The compound also demonstrates solubility in dimethyl sulfoxide (DMSO), which is commonly used for biological assays [17]. These solubility characteristics are crucial for formulation development and analytical method selection [12].

Partition Coefficient (LogP 2.76690)

The partition coefficient (LogP) of ozagrel hydrochloride hydrate is 2.76690, indicating moderate lipophilicity [7]. This value represents the logarithm of the partition coefficient between n-octanol and water, providing insight into the compound's membrane permeability and distribution characteristics [26].

The LogP value of approximately 2.77 suggests that ozagrel possesses balanced hydrophilic and lipophilic properties, which is favorable for oral bioavailability and cellular uptake [7]. This partition coefficient is within the optimal range for pharmaceutical compounds that need to cross biological membranes while maintaining adequate aqueous solubility [26].

Acid-Base Properties and pKa Values (Strongest Acidic: 4.21)

The acid-base properties of ozagrel hydrochloride hydrate are dominated by the carboxylic acid functional group, which exhibits a pKa value of 4.21 for the strongest acidic proton [7] [17]. This pKa value indicates that the carboxylic acid exists predominantly in its ionized form at physiological pH (7.4), contributing to the compound's water solubility and ionic character.

The relatively low pKa value (4.21) confirms the acidic nature of the compound and influences its behavior in different pH environments. At stomach pH (approximately 1-2), the compound exists primarily in its protonated, neutral form, while at intestinal pH (approximately 6-8), it is predominantly ionized [17]. This pH-dependent ionization pattern affects the compound's absorption, distribution, and formulation requirements.

Spectroscopic Properties

UV-Visible Absorption (λmax 270 nm)

Ozagrel hydrochloride hydrate exhibits characteristic ultraviolet absorption with a maximum wavelength (λmax) at 270 nm [7]. This absorption arises from the extended conjugation system present in the molecule, specifically the conjugated aromatic ring and the α,β-unsaturated carboxylic acid moiety [27]. The UV absorption at 270 nm serves as a diagnostic tool for identification and quantitative analysis of the compound [28].

The UV-visible spectroscopic properties are utilized in analytical methods, including high-performance liquid chromatography (HPLC) detection and dissolution testing. The strong absorption at 270 nm provides excellent sensitivity for analytical determinations and quality control applications [28].

Infrared Spectroscopy

Infrared spectroscopy of ozagrel hydrochloride hydrate reveals characteristic absorption bands corresponding to its functional groups. The compound's IR spectrum is included in the Japanese Pharmacopoeia reference spectra collection, providing an official standard for identification purposes [29] [30]. Key infrared absorption features include bands corresponding to the carboxylic acid C=O stretch, N-H stretches from the imidazole ring, and aromatic C=C stretches [29].

The infrared spectrum serves as a fingerprint for compound identification and purity assessment. Specific vibrational frequencies associated with the trans-alkene configuration and the imidazole ring system provide structural confirmation [31] [30].

Nuclear Magnetic Resonance

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about ozagrel hydrochloride hydrate. Both ¹H NMR and ¹³C NMR spectra confirm the molecular structure and stereochemistry of the compound [32] [33]. The proton NMR spectrum shows characteristic signals for the aromatic protons, the trans-alkene protons, the imidazole ring protons, and the methylene bridge [33].

¹³C NMR spectroscopy provides information about the carbon framework, including the carbonyl carbon of the carboxylic acid, aromatic carbons, and the alkene carbons. The NMR data are consistent with the expected structure and confirm the E-configuration of the double bond [33] [34].

Mass Spectrometry

Mass spectrometry of ozagrel hydrochloride hydrate provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at m/z values corresponding to the exact mass of 282.0771200 Da [2]. Mass spectrometric analysis is commonly employed for identity confirmation and impurity profiling [35] [36].

The fragmentation pattern in mass spectrometry reveals characteristic losses corresponding to functional groups, including the carboxylic acid moiety and the imidazole ring system. These fragmentation patterns serve as additional confirmation of the compound's structure and purity [37].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClN₂O₃ |

| Molecular Weight | 282.72 g/mol |

| Exact Mass | 282.0771200 Da |

| CAS Registry Number | 83993-01-5 (hydrate); 78712-43-3 (anhydrous) |

| IUPAC Name | (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrate;hydrochloride |

| Physical State | Solid |

| Appearance | White to off-white crystalline powder |

| Odor | Odorless |

| Property | Value |

|---|---|

| Melting Point | 217°C |

| Boiling Point | 468°C at 760 mmHg |

| Flash Point | 236.8°C |

| Storage Temperature | Room temperature (preferably below 15°C) |

| Thermal Stability | Stable for 2 years under proper storage conditions |

| Solvent | Solubility |

|---|---|

| Water | Soluble (181 g/L at 37°C) |

| Methanol | Very soluble |

| Ethanol | Slightly soluble |

| Ether | Insoluble |

| Acetonitrile | Insoluble |

| DMSO | Soluble |

| Property | Value |

|---|---|

| Partition Coefficient (LogP) | 2.76690 |

| pKa (Strongest Acidic) | 4.21 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

| Water Content | 5.0-8.0% |

| Technique | Key Features |

|---|---|

| UV-Visible Absorption | λmax at 270 nm |

| Infrared Spectroscopy | Available in Japanese Pharmacopoeia reference spectra |

| Nuclear Magnetic Resonance | Structural confirmation by ¹H NMR and ¹³C NMR |

| Mass Spectrometry | Molecular ion peak confirmation |

| X-ray Powder Diffraction | Crystalline structure characterization |